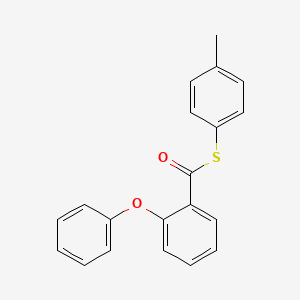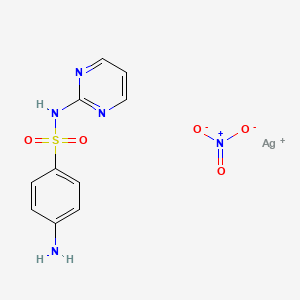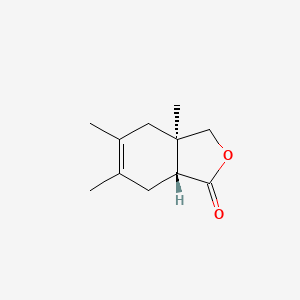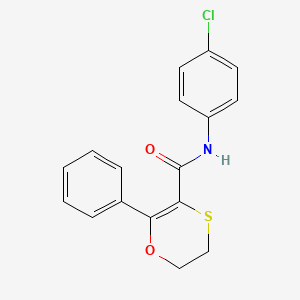![molecular formula C18H23NO4S B14567919 Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate CAS No. 61714-34-9](/img/structure/B14567919.png)
Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a sulfonamide group, which is known for its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate typically involves the esterification of 6-aminohexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The naphthalene-2-sulfonyl chloride is then reacted with the resulting ester to form the final product. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to the presence of the sulfonamide group, which is known for its antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The naphthalene ring can intercalate with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another ester with a simpler aromatic ring structure.
Ethyl acetate: A common ester used as a solvent with a simpler structure.
Ethyl 4-aminobenzoate: Contains an amino group attached to the benzene ring, similar to the sulfonamide group in the target compound.
Uniqueness
Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate is unique due to the presence of both the naphthalene ring and the sulfonamide group, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61714-34-9 |
|---|---|
Molecular Formula |
C18H23NO4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 6-(naphthalen-2-ylsulfonylamino)hexanoate |
InChI |
InChI=1S/C18H23NO4S/c1-2-23-18(20)10-4-3-7-13-19-24(21,22)17-12-11-15-8-5-6-9-16(15)14-17/h5-6,8-9,11-12,14,19H,2-4,7,10,13H2,1H3 |
InChI Key |
DWJIRBMAXWAEMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14567859.png)
![4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14567867.png)


![Bromo{[bromo(diphenyl)silyl]methyl}methyl(phenyl)silane](/img/structure/B14567878.png)
![9-Methyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14567886.png)


![Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate](/img/structure/B14567904.png)

